

in vivo characterization of [11C]KR31173

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Compound of Interest

Compound Name: KR31173

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An In-Depth Technical Guide to the In Vivo Characterization of [11C]KR31173

This technical guide provides a comprehensive overview of the in vivo characterization of [11C]KR31173, a positron emission tomography (PET) radioligand developed for imaging the angiotensin II subtype 1 receptor (AT1R). The AT1R is a crucial component of the renin-angiotensin system, playing a significant role in regulating blood pressure and cardiovascular homeostasis.[1][2] Its involvement in various pathologies makes it an important target for molecular imaging.[3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Overview of [11C]KR31173

[11C]KR31173 is a potent and selective AT1R antagonist that has been radiolabeled with carbon-11 for PET imaging.[1] Its full chemical name is 2-Butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine.[1][4] Preclinical studies have demonstrated its potential for quantifying AT1R expression in various organs, particularly the kidneys and heart, across multiple species, including mice, dogs, baboons, and pigs.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and ex vivo studies of [11C]KR31173.

Table 1: Ex Vivo Biodistribution of [11C]KR31173 in Mice (60 minutes post-injection)[1]

Organ	Tissue Concentration (%ID/g \pm SD)	Specific Binding Rate
Adrenals	27.3 \pm 6.4	80-90%
Kidneys	11.3 \pm 1.0	80-90%
Liver	8.9 \pm 0.6	Not Reported
Lungs	5.75 \pm 0.5	80-90%
Heart	2.5 \pm 0.4	80-90%

Table 2: In Vivo PET Imaging Data for [11C]KR31173 Across Species

Species	Organ/Region	Key Finding	Specific Binding
Dog	Renal Cortex	63 nCi/mL/mCi (75-95 min p.i.)	95% ^[1] ^[4]
Baboon	Renal Cortex	345 nCi/mL/mCi (55-75 min p.i.)	81% ^[1] ^[4]
Pig (Healthy)	Myocardium	Global Retention: 3.62 \pm 0.51 (60 min)	>90% reduction with block ^[3]
Human (Healthy)	Myocardium	LV Average Retention: 1.2 \pm 0.1 %/min	Complete block observed ^[2] ^[3]

 Table 3: Comparison of [11C]KR31173 and [11C]L-159,884 in a Baboon^[1]

Parameter	[11C]KR31173	[11C]L-159,884
Renal Cortex Activity (55-75 min p.i.)	345 nCi/cc/mCi	96 nCi/cc/mCi
Specific Binding (Renal Cortex)	81%	34%
Distribution Volume (VT)	13	1.5

Table 4: Metabolism and Plasma Protein Binding

Species	Parameter	Value
Pig	Intact Tracer in Plasma (60 min)	85 ± 2% [3]
Dog	Metabolized Tracer in Urine	2-5% of urinary activity [1]
Baboon	Metabolized Tracer in Urine	6-9% of urinary activity [1]

Experimental Protocols

This section details the methodologies employed in the characterization of **[11C]KR31173**.

Radiosynthesis of **[11C]KR31173**

The radiolabeling of **KR31173** is achieved through a multi-step process. An original procedure has been modified for improved results.[\[1\]](#)

- **[11C]Methyl Iodide Production:** Carbon-11 is produced as **[11C]CO₂**, which is then converted to **[11C]methyl iodide ([11C]CH₃I)**.
- **Coupling Reaction:** A tetrazole-protected hydroxy precursor of **KR31173** is coupled with **[11C]methyl iodide**.[\[1\]](#)
- **Deprotection:** The protecting group is subsequently removed via acid hydrolysis to yield **[11C]KR31173**.[\[1\]](#)
- **Purification:** The final product is purified using high-performance liquid chromatography (HPLC).

Animal Models and Procedures

Studies have been conducted in mice, beagle dogs, baboons, and domestic pigs.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Blocking Studies:** To determine the degree of specific binding, animals are pretreated with a potent AT1R antagonist, such as SK-1080 (e.g., 2 mg/kg), typically 30 minutes before the

administration of [11C]KR31173.[1] Control animals receive a saline injection.[1] The AT2 receptor antagonist PD123,319 has also been used to confirm selectivity.[1]

- Myocardial Infarction Model: In pigs, experimental myocardial infarction is induced to study AT1R upregulation in cardiac tissue.[3]

Ex Vivo Biodistribution in Mice

- Injection: [11C]KR31173 is administered intravenously to mice.
- Tissue Harvesting: At a predetermined time point (e.g., 60 minutes post-injection), animals are euthanized, and various tissues (adrenals, kidneys, liver, lungs, heart, etc.) are harvested and weighed.[1]
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Calculation: Tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]

PET Imaging Protocol

- Animal Preparation: Animals are anesthetized (e.g., with isoflurane) and positioned in the PET scanner.[1][3]
- Radiotracer Administration: A bolus of [11C]KR31173 (e.g., 300–500 MBq for pigs) is administered intravenously.[3]
- Image Acquisition: Dynamic PET scans are acquired for a duration of 60 to 90 minutes.[3][5] For attenuation correction, a low-dose CT scan is performed prior to the PET acquisition.[3]
- Blood Sampling: Venous blood samples are taken at multiple time points to determine plasma metabolite levels and to generate an arterial input function for kinetic modeling.[3]

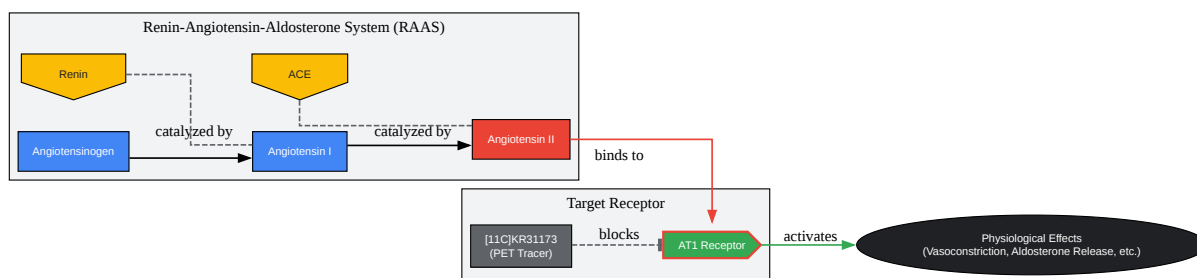
Data Analysis and Kinetic Modeling

- Time-Activity Curves (TACs): Regions of interest (ROIs) are drawn on the dynamic PET images to generate TACs for various organs.

- Kinetic Modeling: The binding of **[11C]KR31173**, which demonstrates faster dissociation from the AT1R compared to other ligands, can be quantified using the Logan graphical method.^[1] For more detailed analysis, compartmental models, such as a two-tissue compartment model with parallel connectivity, have been employed, particularly for renal kinetics.^[5]
- Binding Parameters: Key parameters derived from modeling include the distribution volume (VT) and the distribution volume ratio (DVR), which is calculated as $DV(\text{Specific})/DV(\text{Nonspecific})$.^{[1][5]}

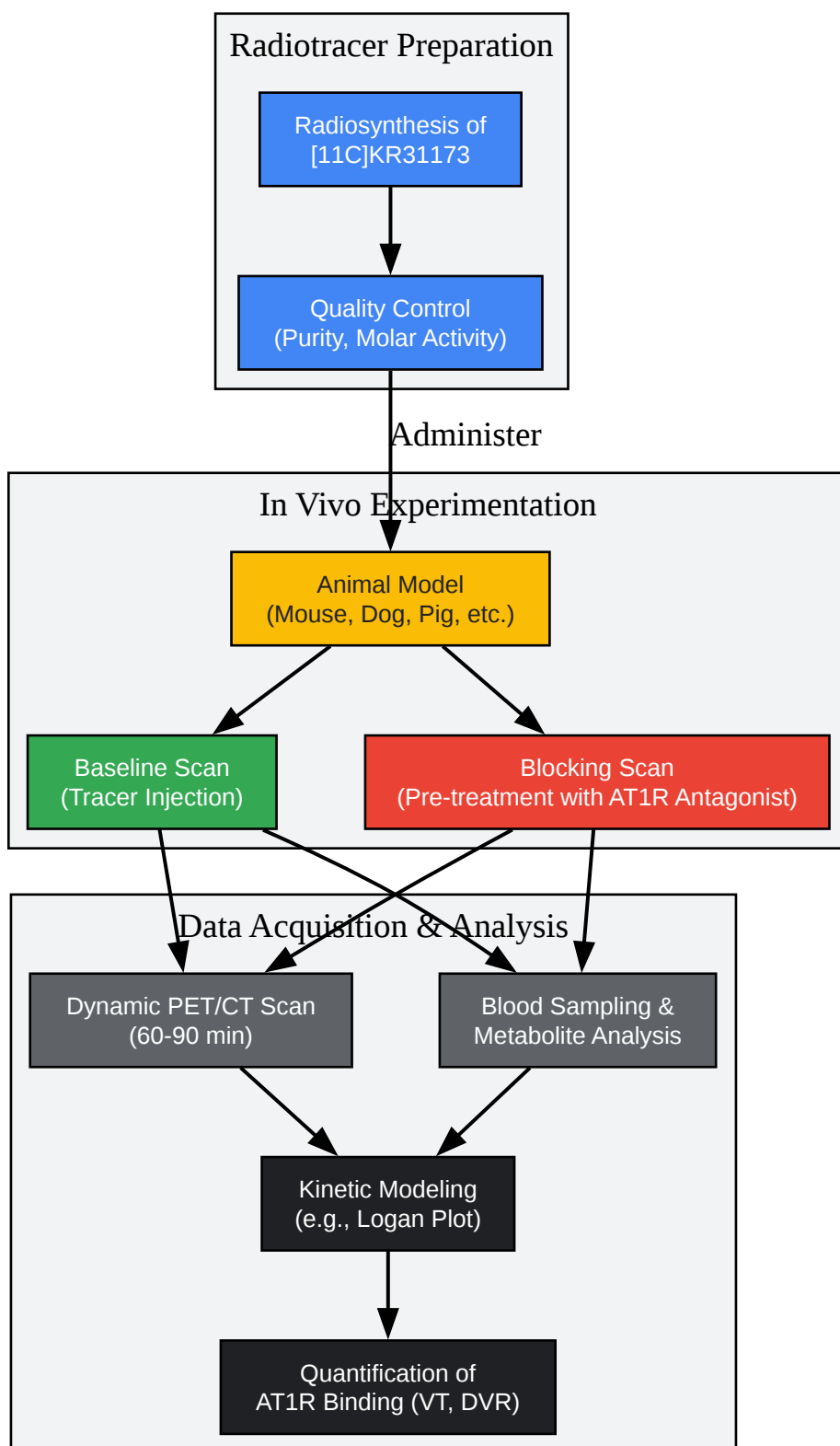
Visualizations: Pathways and Workflows

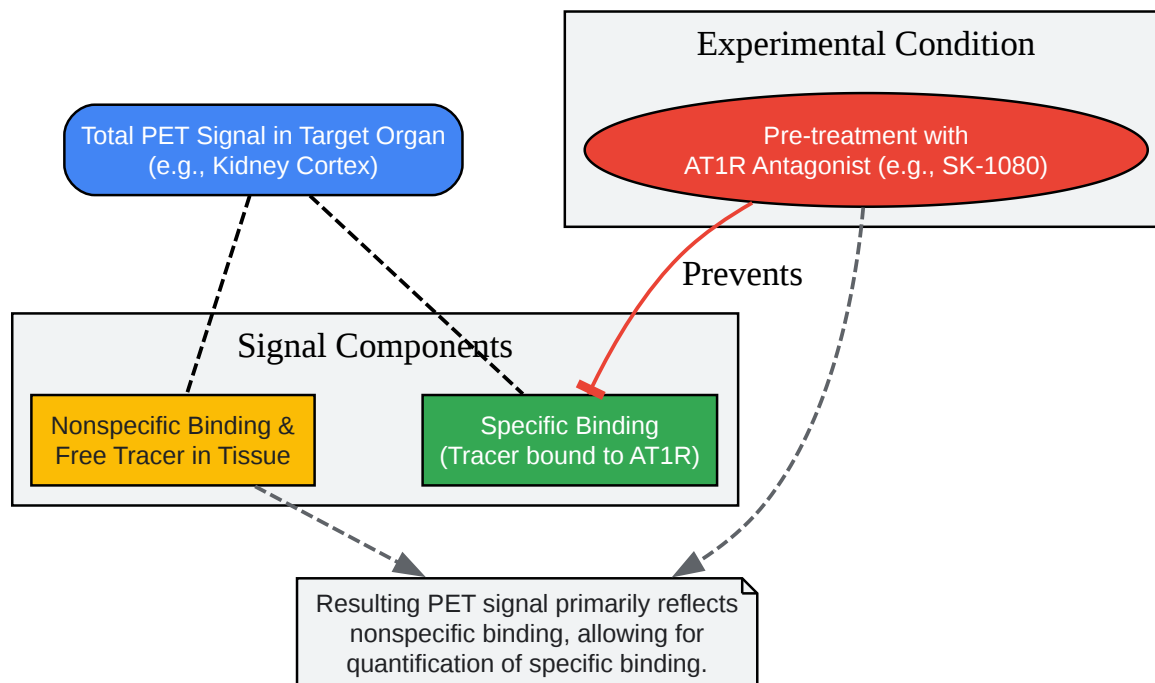
The following diagrams illustrate the key concepts and procedures related to the in vivo characterization of **[11C]KR31173**.



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Caption: Simplified diagram of the Renin-Angiotensin System and the role of **[11C]KR31173**.





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References

- 1. PET Imaging of the AT1 receptor with [11C]KR31173 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular PET/CT Imaging of Cardiac Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of the AT1 receptor with [11C]KR31173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]KR31173 - PubMed [pubmed.ncbi.nlm.nih.gov]
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